N-(1-cyclopropylethyl)-4-methoxyaniline
Overview
Description
N-(1-cyclopropylethyl)-4-methoxyaniline is a chemical compound with the molecular formula C₁₁H₁₅N. It is a derivative of aniline, where the aniline group is substituted with a cyclopropylethyl group and a methoxy group at the para position. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: The compound can be synthesized through the direct alkylation of 4-methoxyaniline with 1-cyclopropylethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with 1-cyclopropylethylamine, followed by reduction using a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Oxidation: 4-Methoxy-N-(1-cyclopropylethyl)nitrobenzene
Reduction: 4-Methoxy-N-(1-cyclopropylethyl)aniline
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-cyclopropylethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-4-methoxyaniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
N-(1-cyclopropylethyl)-4-methoxyaniline is unique due to its cyclopropylethyl group, which imparts distinct chemical properties compared to other aniline derivatives. Similar compounds include:
N-(1-ethylpropyl)aniline
N-(1-methylbutyl)aniline
N-(1,1-dimethylethyl)aniline
These compounds differ in their alkyl substituents, leading to variations in their reactivity and applications.
Biological Activity
N-(1-cyclopropylethyl)-4-methoxyaniline, a compound with the chemical formula , has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound is synthesized through various organic reactions, including direct reductive amination techniques. The compound exhibits a cyclopropyl group attached to an ethyl chain, which influences its biological activity. The synthesis process typically yields high purity and enantiomeric excess, making it suitable for further biological evaluation .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. In vitro assays demonstrated that this compound can reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of bacterial strains. Research indicates that this compound has effective inhibitory action against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific protein methyltransferases, particularly SMYD2. This inhibition is relevant in the context of cancer therapy as SMYD2 plays a role in tumorigenesis through the regulation of gene expression via lysine methylation. The compound's binding affinity and selectivity towards SMYD2 have been characterized, revealing promising potential for targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group and the cyclopropyl moiety significantly enhances its lipophilicity and binding interactions with biological targets. Studies suggest that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively induces apoptosis through the intrinsic pathway, as evidenced by increased caspase-3 activity and changes in mitochondrial membrane potential.
- Animal Models : In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The compound was well-tolerated, indicating a favorable safety profile for further development.
- Mechanistic Insights : Mechanistic studies using biochemical assays revealed that the compound inhibits SMYD2-mediated methylation of histones, leading to altered gene expression patterns associated with tumor growth inhibition .
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(10-3-4-10)13-11-5-7-12(14-2)8-6-11/h5-10,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKUPEYUUFJAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020962-38-2 | |
Record name | N-(1-cyclopropylethyl)-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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